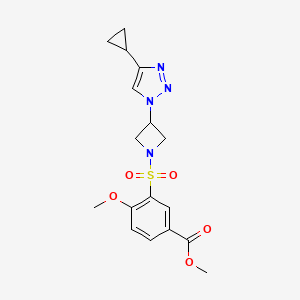
methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound that features a 1,2,3-triazole moiety, which has been widely studied for its biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
1. Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions involving the coupling of various functional groups. The synthesis typically includes:
- Formation of the triazole ring via "Click" chemistry.
- Sulfonylation to introduce the sulfonyl group.
- Methylation to achieve the methoxy group at the para position of the benzoate.
This synthetic pathway allows for modifications that can enhance biological activity and selectivity.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activities. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell-cycle arrest and modulation of apoptotic pathways . The compound may similarly affect cancer cells by disrupting their proliferation.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that modifications in the triazole structure can lead to increased efficacy against bacterial and fungal strains. The presence of the cyclopropyl group in this compound may enhance its interaction with microbial targets .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. For example, triazoles have been reported to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways . This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.
Case Study 1: Anticancer Activity Evaluation
A study focused on a similar triazole derivative demonstrated its effectiveness against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The derivative induced G2/M phase cell cycle arrest and apoptosis through mitochondrial pathways . This suggests that this compound could possess similar properties due to its structural analogies.
Case Study 2: Antimicrobial Testing
In another study involving triazole compounds, several derivatives were tested against common pathogens. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity . This highlights the potential for this compound to be developed into a potent antimicrobial agent.
4. Research Findings Summary
科学的研究の応用
Chemical Properties and Structure
The compound has the following chemical formula: C17H20N4O5S, with a molecular weight of approximately 392.4 g/mol. Its structure features a triazole ring, which is known for its biological activity, particularly in pharmaceuticals.
Drug Design and Development
Antimicrobial Activity:
Research indicates that triazole derivatives exhibit notable antimicrobial properties. Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate may be evaluated for its efficacy against various pathogenic microorganisms. The presence of the sulfonamide group enhances the compound's interaction with biological targets, potentially leading to novel antimicrobial agents .
Anticancer Research:
Triazole compounds have been studied for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies could focus on its effects on specific cancer cell lines to elucidate its mechanisms of action .
Synthesis of Pharmaceutical Compounds
Intermediate in Synthesis:
This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, modifications to the triazole or sulfonamide moieties may yield derivatives with enhanced pharmacological profiles . The synthetic routes involving this compound can be optimized for better yields and purity.
Structural Modifications:
Research has shown that altering the substituents on the triazole ring can significantly affect the biological activity of the resulting compounds. This compound can be a platform for developing new derivatives with tailored properties for specific therapeutic targets .
Case Studies and Research Findings
特性
IUPAC Name |
methyl 3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]sulfonyl-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-25-15-6-5-12(17(22)26-2)7-16(15)27(23,24)20-8-13(9-20)21-10-14(18-19-21)11-3-4-11/h5-7,10-11,13H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTODMCCLDAISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













